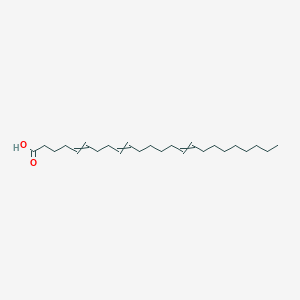

Tetracosa-5,9,15-trienoic acid

Description

Properties

CAS No. |

868657-19-6 |

|---|---|

Molecular Formula |

C24H42O2 |

Molecular Weight |

362.6 g/mol |

IUPAC Name |

tetracosa-5,9,15-trienoic acid |

InChI |

InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10,15-16,19-20H,2-8,11-14,17-18,21-23H2,1H3,(H,25,26) |

InChI Key |

GOSJPXIZRFDKRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCC=CCCC=CCCCC(=O)O |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations in Tetracosa 5,9,15 Trienoic Acid Research

Determination of Double Bond Positions and Geometrical Isomerism (e.g., cis-configuration)

The characterization of Tetracosa-5,9,15-trienoic acid requires sophisticated analytical techniques to resolve the positions of its three double bonds at carbons 5, 9, and 15, and to ascertain their geometrical configuration (cis or trans).

Determining Double Bond Positions: Mass spectrometry (MS) is a cornerstone technique for locating double bonds in fatty acids. While standard electron ionization MS can cause double bond migration, making definitive assignment difficult, several specialized MS-based methods have been developed. rsc.org One powerful approach involves chemical derivatization of the double bonds to form stable adducts that yield structurally informative fragments upon collisional activation in tandem mass spectrometry (MS/MS). acs.orgnih.gov

A notable method is the Paternò-Büchi reaction, where the fatty acid reacts with acetone (B3395972) under UV irradiation to form oxetane (B1205548) adducts at each double bond. acs.orgresearchgate.net When these adducts are subjected to collision-induced dissociation (CID), they fragment in a predictable manner, producing specific ions that reveal the original positions of the double bonds. nih.gov This technique has been successfully used to identify the double bond locations in various PUFAs. acs.org Other methods include ozonolysis, where ozone cleaves the double bonds, and analysis of the resulting aldehyde fragments.

Determining Geometrical Isomerism: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the primary tool for determining the cis/trans geometry of double bonds. nih.gov The hydrogen atoms attached to the double-bonded carbons (olefinic protons) have distinct chemical shifts and coupling constants (J-values) depending on their orientation.

Cis Isomers : In a cis (or Z) configuration, the hydrogen atoms are on the same side of the double bond, resulting in a smaller coupling constant. frontiersin.org This configuration introduces a distinct kink in the fatty acid chain.

Trans Isomers : In a trans (or E) configuration, the hydrogens are on opposite sides, leading to a larger coupling constant and a more linear, rigid molecular shape, similar to that of a saturated fatty acid. frontiersin.orgbyjus.com

Naturally occurring PUFAs almost exclusively feature cis double bonds. frontiersin.org For example, research on an isomer, tetracosa-(11Z,14Z,18Z)-trienoic acid, isolated from the roots of Livistona chinensis, utilized spectroscopic methods to confirm the Z (cis) configuration of its double bonds. researchgate.net Infrared (IR) spectroscopy can also be employed to detect the presence of trans double bonds, which show a characteristic absorption band that is absent for cis isomers. acs.org

Table 1: Analytical Techniques for Structural Elucidation of PUFAs

| Technique | Information Provided | Principle |

|---|---|---|

| Mass Spectrometry (MS/MS) with Derivatization (e.g., Paternò-Büchi) | Precise location of double bonds along the carbon chain. acs.orgresearchgate.net | Chemical reaction at the double bond creates a stable adduct. Fragmentation of this adduct in the mass spectrometer yields ions indicative of the original double bond position. nih.gov |

| Proton NMR (¹H NMR) Spectroscopy | Determination of cis/trans (Z/E) geometrical isomerism. nih.gov | The coupling constant (J-value) between hydrogens on the double bond differs for cis and trans isomers, allowing for unambiguous assignment. |

| Infrared (IR) Spectroscopy | Detection of trans double bonds. acs.org | Trans double bonds exhibit a characteristic absorption peak (around 965 cm⁻¹) that is absent in their cis counterparts. |

Impact of Isomeric Variations on Research Pathways and Functional Characterization

The isomeric form of a fatty acid is not a trivial detail; it profoundly dictates its physical properties, metabolic fate, and biological activity. rsc.org Consequently, variations in either the position or the geometry of the double bonds in a molecule like this compound would lead to vastly different research questions and functional characterizations.

Geometrical Isomerism (Cis vs. Trans): The difference between cis and trans isomers is stark. The cis configuration, typical of natural fatty acids, creates a bent structure that increases the fluidity of cell membranes. frontiersin.org Trans fatty acids, which are structurally more linear and rigid, decrease membrane fluidity and can interfere with cellular processes. frontiersin.org Research has shown that trans isomers can compete with essential fatty acids for metabolic enzymes, such as desaturases, potentially disrupting the synthesis of critical long-chain PUFAs. frontiersin.orgfao.org The distinct physiological effects mean that the discovery of a trans isomer of this compound would trigger research into its potential negative health impacts, similar to studies on other trans fats. frontiersin.org

Positional Isomerism: The location of double bonds determines the fatty acid's metabolic classification (e.g., omega-3, omega-6, or omega-9) and its subsequent enzymatic processing. For example, the biological functions of an omega-3 PUFA are distinct from those of an omega-6 PUFA. nih.gov Therefore, an isomer like Tetracosa-5 ,9,15-trienoic acid would be metabolized differently from Tetracosa-6 ,9,15-trienoic acid. The identification of specific positional isomers in biological samples can also serve as biomarkers for various physiological or pathological states. rsc.org The discovery of a novel positional isomer, such as the tetracosa-(11Z,14Z,18Z)-trienoic acid found in Livistona chinensis, prompts investigations into its unique biosynthetic pathway and its specific biological roles, which may differ significantly from other known isomers. researchgate.net

Table 2: Comparison of Cis and Trans Isomer Properties

| Property | Cis Isomer | Trans Isomer |

|---|---|---|

| Molecular Shape | Bent or "kinked" at the double bond. frontiersin.org | Relatively linear and straight. frontiersin.org |

| Melting Point | Generally lower. byjus.com | Generally higher. byjus.com |

| Natural Occurrence | The predominant form in nature. frontiersin.org | Rare in nature, mainly formed through industrial processing or ruminant digestion. frontiersin.org |

| Impact on Membrane Fluidity | Increases fluidity. frontiersin.org | Decreases fluidity. frontiersin.org |

Natural Occurrence and Distribution of Tetracosa 5,9,15 Trienoic Acid

Isolation and Identification from Marine Organisms

The primary sources of Tetracosa-5,9,15-trienoic acid identified to date are marine invertebrates, particularly within the phylum Mollusca.

This compound (designated as 24:3n-9) was first identified as a novel fatty acid in the gonads of marine limpets. nih.govgerli.comgerli.com A 2005 study by Hideki Kawashima detailed the discovery of this and other unusual non-methylene-interrupted fatty acids in the lipids of two limpet species, Cellana grata and Collisella dorsuosa. nih.gov The analysis, which utilized gas chromatography-mass spectrometry (GC-MS) of 4,4-dimethyloxazoline derivatives and picolinyl esters, confirmed the structure of 5,9,15-tetracosatrienoic acid. nih.gov

The research highlighted that this trienoic acid, along with a suite of other non-methylene-interrupted fatty acids, was predominantly located in the triacylglycerol (TAG) fraction of the female gonads of both limpet species. nih.gov This finding was significant as it represented the first reported identification of 5,9,15-tetracosatrienoic acid in a living organism. nih.gov

Table 1: Novel Non-Methylene-Interrupted Fatty Acids Identified in Limpet Gonads Alongside this compound

| Fatty Acid Name | Lipid Notation |

|---|---|

| 5,11-Nonadecadienoic acid | 19:2 |

| 7,16-Heneicosadienoic acid | 21:2 |

| 9,15-Tetracosadienoic acid | 24:2 |

| 5,9,15-Docosatrienoic acid | 22:3 |

| 5,9,15-Tetracosatrienoic acid | 24:3 |

Data sourced from Kawashima, 2005. nih.gov

Fatty acids characterized by a Δ5,9 unsaturation pattern are broadly classified as demospongic acids. gerli.comnih.gov This classification arose because these very long-chain fatty acids (VLCFAs), typically with 24 to 30 carbon atoms, were first discovered in marine sponges of the class Demospongiae. gerli.comnih.gov Structurally, this compound fits the definition of a demospongic acid due to its C24 backbone and the presence of the signature Δ5,9 diene system. nih.govsemanticscholar.org

However, while many demospongic acids with varying chain lengths and degrees of unsaturation (e.g., 5,9,17-26:3, 5,9,21-28:3) have been isolated from sponges, the direct identification of this compound from sponge tissue has not been explicitly documented in the reviewed literature. gerli.com The term more broadly applies to a structural class of compounds that are not exclusive to sponges. gerli.comnih.gov It has been demonstrated that organisms other than sponges, such as zoanthids and anemones, also contain Δ5,9 fatty acids. gerli.comgerli.com

Occurrence in Mollusk Gonad Triacylglycerols

Detection in Microbial Sources (e.g., Cellular Slime Molds)

Despite the presence of other non-methylene-interrupted fatty acids in microbial sources, there is no evidence in the reviewed scientific literature to suggest that this compound is produced by or has been detected in cellular slime molds or other microorganisms. gerli.commdpi.com Research on the fatty acid profiles of cellular slime molds has identified shorter-chain non-methylene-interrupted acids, such as 5,9-16:2 and 5,9-18:2, but not the C24 variant. gerli.com

Identification in Other Biological Matrices

The confirmed natural occurrence of this compound is currently limited to marine mollusks. nih.govsemanticscholar.orgresearchgate.net Searches of scientific literature did not yield reports of its isolation from other biological sources such as terrestrial plants, algae, or vertebrates. While related demospongic acids have been found in gorgonian corals, this specific trienoic acid has not been identified in those organisms. gerli.commdpi.com

Comparative Analysis of Fatty Acid Profiles in Organisms Containing this compound

The primary organisms confirmed to contain this compound are the marine limpets Cellana grata and Collisella dorsuosa. nih.govnih.govsemanticscholar.org A comparative analysis within these species reveals a distinct distribution pattern. The study that first identified the compound noted that most of the 23 non-methylene-interrupted fatty acids found, including 5,9,15-tetracosatrienoic acid, were concentrated in the female gonads. nih.gov This suggests a potential role for these specific lipids in reproductive processes.

The fatty acid profiles of these mollusks are complex, containing a wide variety of saturated, monounsaturated, and polyunsaturated fatty acids. The non-methylene-interrupted fatty acids, while structurally significant, are present as minor components of the total lipid profile. nih.govmdpi.com

Table 2: Documented Occurrence of this compound

| Compound Name | Lipid Notation | Confirmed Organism(s) | Tissue/Lipid Fraction |

|---|---|---|---|

| This compound | 5,9,15-24:3 | Cellana grata, Collisella dorsuosa | Gonad Triacylglycerols (TAG) |

Data sourced from Kawashima, 2005 and Kornprobst & Barnathan, 2010. nih.govnih.govsemanticscholar.org

Biosynthesis and Metabolic Interconnections of Tetracosa 5,9,15 Trienoic Acid

Elongation and Desaturation Pathways

Biosynthesis via Elongation of Shorter-Chain Fatty Acids (e.g., C18 and C22 Polyenoic Acids)

The biosynthesis of LCPUFAs generally begins with shorter-chain precursor fatty acids, such as the C18 polyunsaturated fatty acids (PUFAs) linoleic acid (LA) and α-linolenic acid (ALA). plos.org These precursors undergo sequential reactions catalyzed by elongase and desaturase enzymes to increase their carbon chain length and degree of unsaturation. plos.orgcsic.es For instance, the synthesis of C20 and C22 PUFAs from C18 precursors is a well-established pathway in many organisms, including fish and various invertebrates. researchgate.netcore.ac.uk

The elongation process involves the addition of two-carbon units to the fatty acid chain. Studies in various organisms have characterized different elongase enzymes with varying substrate specificities. For example, some elongases preferentially act on C18 and C20 PUFAs, while others are more active with C20 and C22 substrates. core.ac.ukplos.org This step-wise elongation is a critical control point in determining the final LCPUFA profile of an organism.

Roles of Specific Desaturases (e.g., Δ9-elongase) and Elongases in LCPUFA Synthesis

Specific desaturase and elongase enzymes play pivotal roles in the synthesis of LCPUFAs. The "front-end" desaturases, such as Δ5 and Δ6 desaturases, introduce double bonds at specific positions near the carboxyl end of the fatty acid. nih.gov The conventional pathway for LCPUFA synthesis involves the initial action of a Δ6 desaturase on LA and ALA. researchgate.net

However, alternative pathways exist. One such pathway involves a Δ9-elongase, which elongates C18 PUFAs prior to desaturation by a Δ8-desaturase. google.comnih.gov This "Δ8-desaturation route" has been identified in certain protists and thraustochytrids. google.com The presence and activity of these different enzyme systems can vary significantly between species, leading to diverse LCPUFA production capabilities. researchgate.netnih.gov

Elongation of very long-chain fatty acids (Elovl) enzymes are responsible for the chain-lengthening steps. Different Elovl isoforms exhibit distinct substrate preferences. For example, Elovl5 is known to elongate C18 and C20 PUFAs, while Elovl2 is more active towards C20 and C22 PUFAs. plos.org The coordinated action of these desaturases and elongases ensures the efficient synthesis of a wide range of LCPUFAs. csic.es

In Vivo Metabolic Fate and Integration into Cellular Lipids

Once synthesized, tetracosa-5,9,15-trienoic acid and other LCPUFAs are incorporated into various cellular lipids, where they play structural and functional roles.

Acylation and Incorporation into Phospholipids (B1166683) and Triacylglycerols

Long-chain fatty acids are activated to their coenzyme A (CoA) thioesters by acyl-CoA synthetases before they can be incorporated into complex lipids. uniprot.org This activation step is essential for their subsequent metabolism. The activated fatty acids are then acylated into the glycerol (B35011) backbone of phospholipids and triacylglycerols.

Studies have shown that long-chain fatty acids are actively incorporated into phospholipids, such as lecithin (B1663433) (phosphatidylcholine) and ethanolamine (B43304) phospholipid (phosphatidylethanolamine). nih.govnih.gov The incorporation can occur at both the sn-1 and sn-2 positions of the glycerol backbone. nih.gov Similarly, these fatty acids are also esterified into triacylglycerols, which serve as a major energy storage lipid. nih.gov The specific trafficking and incorporation of different fatty acids into distinct lipid classes can be influenced by fatty acid transport proteins (FATPs). unl.edu

Metabolic Flux Studies Related to this compound and Analogs

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to investigate the dynamics of metabolic pathways. medchemexpress.com While specific MFA studies on this compound are not widely reported, studies on related LCPUFAs provide insights into their metabolic flow.

These studies help in understanding the rates of synthesis, interconversion, and incorporation of LCPUFAs into cellular lipids. For example, by tracing the metabolism of labeled C18 PUFAs, researchers can quantify the efficiency of their conversion to longer-chain fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov Such analyses reveal the rate-limiting steps and regulatory points within the LCPUFA biosynthetic pathway. nih.gov

Comparative Biosynthetic Strategies Across Diverse Organisms

The ability to synthesize LCPUFAs varies greatly among different organisms, reflecting diverse evolutionary adaptations and dietary niches.

Vertebrates, in general, are considered to have a limited capacity for LCPUFA synthesis from C18 precursors, making these fatty acids essential dietary components for many, including humans. plos.orgnih.gov However, some fish species, particularly those from freshwater environments, exhibit a higher capacity for LCPUFA biosynthesis compared to marine species. researchgate.netnih.gov

In contrast, many marine invertebrates and microorganisms are primary producers of LCPUFAs. plos.orgcsic.es Organisms like microalgae, fungi, and thraustochytrids possess the complete enzymatic machinery for de novo synthesis of these fatty acids. researchgate.net Comparative studies of the genes encoding desaturases and elongases in different species have revealed the molecular basis for these varying synthetic capabilities. plos.orgcsic.esnih.gov For instance, the presence of multiple, functionally distinct desaturase and elongase genes in some organisms allows for more efficient and diverse LCPUFA production. plos.org

Table 1: Key Enzymes in LCPUFA Biosynthesis

| Enzyme | Function | Common Substrates |

|---|---|---|

| Δ6 Desaturase | Introduces a double bond at the Δ6 position | Linoleic acid (LA), α-Linolenic acid (ALA) |

| Δ5 Desaturase | Introduces a double bond at the Δ5 position | Dihomo-γ-linolenic acid (DGLA), Eicosatetraenoic acid (ETA) |

| Δ9-Elongase | Elongates C18 fatty acids | Linoleic acid (LA), α-Linolenic acid (ALA) |

| Elovl5 | Elongates C18 and C20 PUFAs | γ-Linolenic acid (GLA), Stearidonic acid (SDA), Arachidonic acid (ARA), Eicosapentaenoic acid (EPA) |

| Elovl2 | Elongates C20 and C22 PUFAs | Eicosapentaenoic acid (EPA), Docosapentaenoic acid (DPA) |

Enzymatic Transformations and Chemical Modifications of Tetracosa 5,9,15 Trienoic Acid

Biocatalytic Modifications (e.g., Fungal Peroxygenase-Mediated Reactions)mdpi.comcsic.es

Fungal unspecific peroxygenases (UPOs, EC 1.11.2.1) are versatile biocatalysts that perform a wide range of oxygenation reactions, including the epoxidation of unsaturated fatty acids. mdpi.comfrontiersin.org These enzymes, such as those from Agrocybe aegerita (AaeUPO), Marasmius rotula (MroUPO), and Chaetomium globosum (CglUPO), are distinct from cytochrome P450 monooxygenases as they utilize hydrogen peroxide as the oxidant, simplifying their application. mdpi.comcsic.es The epoxidation of polyunsaturated fatty acids by UPOs is a reaction of significant interest, offering an environmentally benign alternative to chemical methods. csic.es While direct studies on Tetracosa-5,9,15-trienoic acid are limited, extensive research on other polyunsaturated fatty acids (PUFAs) provides a strong framework for predicting its behavior. csic.esmdpi.com

Regioselectivity is a hallmark of many enzymatic reactions, and UPOs exhibit this property in the epoxidation of PUFAs. The enzyme's active site architecture dictates which double bond is targeted. For instance, studies on α-linolenic acid (an 18-carbon n-3 fatty acid) show that AaeUPO displays strict regioselectivity, exclusively oxidizing the terminal (n-3) double bond at the C15-C16 position to form 15,16-epoxyoctadeca-9,12-dienoic acid. csic.es In contrast, other UPOs like MroUPO may produce a variety of epoxidized products. csic.es

The regioselectivity of UPOs is dependent on the substrate's chain length and the position of the double bonds. The enzyme from Chaetomium globosum (CglUPO) has demonstrated high selectivity (over 90%) for epoxidation across a range of unsaturated fatty acids. csic.es For this compound, with its double bonds at Δ5, Δ9, and Δ15, it can be hypothesized that a UPO like AaeUPO would preferentially target the Δ15 double bond, which is electronically similar to the n-3 terminal double bond in many studied substrates. csic.esmdpi.com

| Substrate | Double Bond Positions | Major Epoxidation Product (Regioisomer) | Regioselectivity (%) |

|---|---|---|---|

| α-Linolenic Acid (ALA) | Δ9, Δ12, Δ15 | 15,16-epoxide | >99 |

| Eicosapentaenoic Acid (EPA) | Δ5, Δ8, Δ11, Δ14, Δ17 | 17,18-epoxide | >95 |

| Docosahexaenoic Acid (DHA) | Δ4, Δ7, Δ10, Δ13, Δ16, Δ19 | 19,20-epoxide | >95 |

| Arachidonic Acid (AA) | Δ5, Δ8, Δ11, Δ14 | 14,15-epoxide | >90 |

Beyond regioselectivity, fungal peroxygenases also confer high stereoselectivity on epoxidation reactions. The formation of specific enantiomers is a critical aspect of biocatalysis, as different stereoisomers can have vastly different biological activities. Research has shown that AaeUPO is a powerful tool for accessing mono-epoxides of n-3 fatty acids with excellent enantioselectivity. mdpi.com

In the epoxidation of α-linolenic acid, AaeUPO produces the 15(R),16(S) enantiomer with a high enantiomeric excess (ee) of 80–83%. csic.es Similarly, for other n-3 and n-6 fatty acids, AaeUPO consistently produces the S,R-enantiomers with greater than 99% ee. mdpi.com This remarkable stereocontrol is attributed to the specific orientation of the substrate within the enzyme's chiral active site. Applying these findings to this compound, it is expected that epoxidation at the Δ15 position by AaeUPO would yield predominantly the 15(S),16(R)-epoxytetracosa-5,9-dienoic acid.

| Substrate | Major Epoxide Product | Enantiomeric Excess (ee %) | Major Enantiomer |

|---|---|---|---|

| α-Linolenic Acid (ALA) | 15,16-epoxide | 80-83% | 15(R),16(S) |

| Eicosapentaenoic Acid (EPA) | 17,18-epoxide | >99% | 17(S),18(R) |

| Docosahexaenoic Acid (DHA) | 19,20-epoxide | >99% | 19(S),20(R) |

Regioselective Epoxidation Studies

Investigation of Enzymatic Pathways (e.g., Lipoxygenase Pathways) for Metabolite Formationmdpi.com

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs, leading to the formation of hydroperoxy fatty acids, which are subsequently reduced to hydroxy fatty acids. mdpi.comnih.gov The primary LOX isoforms are 5-LOX, 12-LOX, and 15-LOX, named for the carbon position they oxygenate on arachidonic acid. nih.gov These enzymes play a critical role in inflammatory and signaling pathways. researchgate.net

The metabolism of this compound by LOX pathways has not been specifically detailed, but predictions can be made based on the known reactivity of these enzymes with other PUFAs. mdpi.com

5-LOX: This enzyme typically acts on the Δ5 double bond. In this compound, 5-LOX would be expected to produce 5-hydroperoxytetracosa-6,9,15-trienoic acid (5-HpETTE), which would then be reduced to 5-hydroxytetracosa-6,9,15-trienoic acid (5-HETTE).

12-LOX/15-LOX: The nomenclature can be complex as it is substrate-dependent. Human 15-LOX-1 (orthologous to mouse 12-LOX) can oxygenate arachidonic acid at C15. mdpi.com Given the double bond at Δ9, a LOX enzyme could potentially produce a 9-hydroxy derivative. More likely, 15-LOX would act on the Δ15 double bond to generate 15-hydroperoxy and subsequently 15-hydroxytetracosa-5,9,16-trienoic acid.

| Enzyme | Target Double Bond | Potential Hydroxy Metabolite |

|---|---|---|

| 5-Lipoxygenase (5-LOX) | Δ5 | 5-Hydroxytetracosa-6,9,15-trienoic acid (5-HETTE) |

| Lipoxygenase (LOX) | Δ9 | 9-Hydroxytetracosa-5,10,15-trienoic acid (9-HETTE) |

| 15-Lipoxygenase (15-LOX) | Δ15 | 15-Hydroxytetracosa-5,9,16-trienoic acid (15-HETTE) |

Chemical Synthesis of this compound and its Analoguesnih.gov

The total chemical synthesis of a complex polyunsaturated fatty acid like this compound is a significant challenge, primarily due to the need for stereocontrolled construction of the three cis (Z)-configured double bonds. vulcanchem.com While a specific synthesis for this exact compound is not widely reported, strategies can be drawn from the synthesis of its analogues and other related long-chain PUFAs. google.comnih.gov

A plausible synthetic approach would likely involve convergent strategies, where different fragments of the carbon chain are synthesized separately and then joined. Key reactions in such syntheses often include:

Wittig Reaction: This is a reliable method for forming carbon-carbon double bonds. The use of specific salts and conditions can favor the formation of the desired cis-isomer.

Acetylenic Coupling: Reactions like the Cadiot-Chodkiewicz or Glaser coupling can be used to link terminal alkynes, which can then be stereoselectively reduced to cis-alkenes using catalysts like Lindlar's catalyst.

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki or Sonogashira couplings are powerful tools for building the carbon backbone.

The synthesis of analogues often focuses on replacing metabolically labile parts of the molecule, such as the carboxylic acid or the double bonds themselves, with more stable bioisosteres. researchgate.net For example, in the synthesis of analogues of 14,15-epoxyeicosatrienoic acid (14,15-EET), the carboxylate group has been replaced with tetrazoles or oxadiazoles (B1248032) to improve stability and potency. nih.govnih.gov Similarly, the synthesis of parinaric acid isomers from α-linolenic acid involves transforming the methylene-interrupted triene system into a conjugated tetraene via bromination and dehydrobromination, demonstrating methods for manipulating existing double bond frameworks. researchgate.net These approaches could be adapted for creating novel analogues of this compound for further study.

Cellular and Molecular Biological Roles of Tetracosa 5,9,15 Trienoic Acid

Participation in Cellular Lipid Metabolism and Homeostasis

Long-chain polyunsaturated fatty acids (PUFAs) are integral to cellular lipid metabolism, serving as both structural components and signaling molecules that regulate cellular homeostasis. nih.govnih.govnih.gov The metabolism of these fatty acids is a tightly controlled process involving a series of enzymatic reactions that generate a diverse array of bioactive lipid species. nih.govmdpi.com These molecules are crucial for maintaining the balance between energy storage and expenditure, and their dysregulation can lead to metabolic diseases. nih.gov

Cellular lipid homeostasis is maintained through a delicate interplay of lipid uptake, synthesis, storage, and degradation. nih.gov Adipose tissue, for instance, acts as a primary reservoir for energy in the form of triglycerides. In times of energy demand, these triglycerides are broken down into fatty acids (lipolysis) and released into circulation to be used by other tissues. nih.gov Conversely, under conditions of nutrient excess, lipogenesis, the process of triglyceride synthesis and storage, is favored. nih.gov

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), a class of fatty acids with carbon chains longer than 24 atoms, are synthesized in specific tissues from shorter-chain PUFA precursors through a series of elongation and desaturation steps. aocs.org This in-situ synthesis is critical as VLC-PUFAs are not typically obtained from dietary sources. aocs.org Once synthesized, they are not present as free fatty acids but are esterified to glycerol (B35011) to form glycerolipids and phospholipids (B1166683), or linked to sphingolipids and ceramides (B1148491) via an amide bond. aocs.org

Role in Membrane Lipid Remodeling and Structural Integrity

The composition of cellular membranes is not static; it undergoes constant remodeling to adapt to various physiological and environmental stimuli. cas.cnosti.gov This process of lipid remodeling involves the modification of existing lipid molecules within the membrane, affecting its physicochemical properties such as fluidity, permeability, and the function of membrane-bound proteins. osti.govoregonstate.edu

VLC-PUFAs, due to their unique structure, play a distinct role in membrane architecture. aocs.org Their extended carbon chains allow them to span both leaflets of the lipid bilayer or associate with membrane proteins. aocs.org Studies on model membranes have shown that the presence of VLC-PUFAs can significantly alter lipid packing and increase the membrane's compression modulus. nih.govresearchgate.net For instance, the incorporation of a VLC-PUFA was found to increase the rate of lipid "flip-flop," the translocation of lipids from one leaflet of the membrane to the other, by fourfold. nih.govresearchgate.net This enhanced translocation may be particularly important in tissues like the retina, which require a high influx of molecules like retinoids. nih.govresearchgate.net

The structural integrity of membranes is also influenced by the ratio of different lipid types, such as the balance between bilayer-forming and non-bilayer-forming lipids. cas.cn Plants, for example, adjust the ratio of digalactosyldiacylglycerol (B1163852) (DGDG) to monogalactosyldiacylglycerol (B12364196) (MGDG) in their chloroplast membranes in response to environmental stresses like low temperature. cas.cn

Potential as a Precursor for Endogenous Bioactive Metabolites

Polyunsaturated fatty acids are precursors to a vast array of potent signaling molecules known as bioactive lipid mediators. nih.govmdpi.comcambridge.org These mediators, which include eicosanoids, docosanoids, and other oxylipins, are generated through the enzymatic action of cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. nih.govfrontiersin.org

These bioactive lipids are involved in a wide range of physiological processes, including the regulation of inflammation and immune responses. mdpi.comcambridge.org For instance, arachidonic acid (an omega-6 PUFA) is a well-known precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.net In contrast, omega-3 PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) can be converted into specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins, which actively promote the resolution of inflammation. mdpi.comcambridge.org

While the direct metabolic products of Tetracosa-5,9,15-trienoic acid are not as extensively characterized as those of more common PUFAs, its structural similarity to other long-chain fatty acids suggests its potential to be a substrate for the same enzymatic pathways, leading to the formation of novel bioactive metabolites. The identification of a tetracosa-5,x-dienoic acid in the marine sponge Oscarella tuberculata, which exhibited bioactivity in a microtox assay, hints at the potential for such long-chain fatty acids to be sources of bioactive compounds. vliz.be

Comparative Functional Analysis with Other Long-Chain Polyunsaturated Fatty Acids (e.g., Omega-3 and Omega-6 Series)

The functions of long-chain polyunsaturated fatty acids are largely determined by their chemical structure, particularly the length of their carbon chain and the number and position of their double bonds. This is most evident in the distinct and often opposing roles of the omega-3 and omega-6 fatty acid series.

Omega-6 Fatty Acids: The primary dietary omega-6 PUFA is linoleic acid (LA), which can be metabolized to arachidonic acid (AA). nih.gov AA is a precursor to eicosanoids that are generally pro-inflammatory, playing a crucial role in the initiation of the inflammatory response. nih.govhealthline.com

Omega-3 Fatty Acids: The parent omega-3 PUFA is α-linolenic acid (ALA), which can be converted to the longer-chain EPA and DHA. nih.gov These fatty acids are precursors to anti-inflammatory and pro-resolving lipid mediators. cambridge.orghealthline.com The balance between omega-6 and omega-3 fatty acids in the diet and in cell membranes is therefore critical for modulating inflammation. healthline.com

This compound: While detailed functional data for this compound is limited, its structure as a very-long-chain fatty acid with multiple double bonds suggests it shares some properties with other VLC-PUFAs. These fatty acids are known to have highly specialized roles in tissues like the retina and brain. aocs.org Their unique structure, with a long saturated carbon region and a polyunsaturated methyl end, allows them to interact with membranes in ways that are distinct from shorter-chain PUFAs. aocs.org This may lead to unique effects on membrane fluidity, protein function, and signaling pathways that are yet to be fully elucidated.

Advanced Analytical Methodologies for Tetracosa 5,9,15 Trienoic Acid Research

Mass Spectrometry (MS)-Based Lipidomics Approaches

Mass spectrometry (MS) stands as a cornerstone in the field of lipidomics, providing unparalleled sensitivity and specificity for the analysis of lipids like Tetracosa-5,9,15-trienoic acid. nih.govnih.gov This powerful technology allows for both the large-scale profiling and the targeted quantification of lipid molecules from various biological samples. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely employed technique for the analysis of fatty acids. researchgate.net For the analysis of non-volatile fatty acids such as this compound, a derivatization step is required to convert them into more volatile fatty acid methyl esters (FAMEs). nih.gov This process typically involves esterification, for instance, by heating the lipid extract with a reagent like 8% HCl/methanol. nih.gov

The resulting FAMEs are then separated based on their boiling points and polarity on a GC column before being ionized and detected by the mass spectrometer. researchgate.netmdpi.com Electron ionization (EI) is a common ionization method used in GC-MS, which generates characteristic fragmentation patterns that can be compared against spectral libraries for compound identification. jeol.com While highly effective for many FAMEs, the analysis of unsaturated FAMEs with multiple double bonds can sometimes result in a lack of clear molecular ions with EI. jeol.com In such cases, softer ionization techniques can be beneficial. jeol.com

Table 1: Illustrative GC-MS Parameters for FAME Analysis

| Parameter | Value/Condition | Source |

| Column | DB-5HT (30 m × 0.25 mm i.d., 0.1 μm film thickness) | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Injection Temperature | 300 °C | mdpi.com |

| Oven Program | 120 °C (1 min) to 300 °C (15 min) at 5 °C/min | mdpi.com |

| Derivatization | Methyl-esterification (e.g., with HCl/methanol) | nih.gov |

This table provides a representative example of GC-MS conditions and is not specific to this compound, as direct research data is limited.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful platform for analyzing intact lipids, including those containing this compound, without the need for derivatization. frontiersin.orgresearchgate.net This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. frontiersin.org LC-MS is capable of detecting and quantifying a wide array of lipid species within a short timeframe. frontiersin.org

The process begins with the extraction of lipids from a biological sample, followed by separation using an LC system. nih.gov The separated lipids are then ionized, typically using electrospray ionization (ESI), and analyzed by the mass spectrometer. nih.gov LC-MS/MS offers several advantages, including the ability to differentiate between isobaric and isomeric lipid species and to minimize ion suppression effects. nih.gov For comprehensive lipid analysis, it is often necessary to perform analyses in both positive and negative ionization modes, as different lipid classes show optimal ionization in different modes. lcms.cz

Tandem mass spectrometry (MS/MS) is an indispensable tool for the detailed structural elucidation of lipids like this compound. nih.gov This technique involves multiple stages of mass analysis, where a specific precursor ion (the molecular ion of the lipid of interest) is selected and then fragmented through collision-induced dissociation (CID). dss.go.th The resulting product ions provide a wealth of structural information, including the identification of head groups in polar lipids and the characterization of fatty acid chains. frontiersin.orgnih.gov

High-resolution tandem mass spectrometry (HR-MS/MS) is particularly valuable as it provides accurate mass measurements for both the precursor and fragment ions, which is critical for determining the elemental composition and confirming the identity of unknown compounds. americanpharmaceuticalreview.com The fragmentation patterns obtained from MS/MS experiments are crucial for pinpointing the location of double bonds and other functional groups within the fatty acid chain, which is a significant challenge in lipidomics. nih.gov This detailed structural information is often inaccessible with single-stage mass spectrometry. dss.go.th

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intact Lipid Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides definitive structural information for organic molecules, including fatty acids like this compound. uzh.ch While MS provides information on mass and fragmentation, NMR offers detailed insights into the carbon-hydrogen framework of the molecule. uzh.ch

For structural elucidation, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed. These experiments help to establish the connectivity of atoms within the molecule, confirming the length of the carbon chain, and crucially, the precise location and geometry (cis or trans) of the double bonds. nih.gov Although less sensitive than mass spectrometry, NMR is unparalleled in its ability to provide an unambiguous structural assignment, making it an essential tool for the final confirmation of a proposed structure. americanpharmaceuticalreview.com

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the isolation and purification of this compound from complex lipid mixtures, enabling further detailed analysis.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and highly effective method for the separation and purification of fatty acids and other lipids. harvardapparatus.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. japsonline.com This allows for the separation of fatty acids based on their hydrophobicity, with more hydrophobic (longer chain and more saturated) fatty acids being retained longer on the column. harvardapparatus.com

The separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition), with the latter being more common for complex mixtures. japsonline.cominnovareacademics.in The choice of mobile phase, often a mixture of water with organic solvents like acetonitrile (B52724) and methanol, and the gradient profile are optimized to achieve the best separation of the target compound. japsonline.comnih.gov The isolated fractions containing this compound can then be collected for further characterization by MS or NMR. innovareacademics.in

High-Performance Thin-Layer Chromatography (HPTLC) in Lipidomics

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique that plays a significant role in the field of lipidomics. csic.es It is an evolution of conventional thin-layer chromatography (TLC) and offers higher resolution, sensitivity, and reproducibility through the use of sophisticated instrumentation for sample application, chromatogram development, and data acquisition. csic.es HPTLC is particularly well-suited for separating complex lipid mixtures into their constituent classes, such as neutral lipids, free fatty acids, and phospholipids (B1166683), making it a valuable tool for the initial screening and analysis of samples containing this compound. csic.esresearchgate.net

In the context of lipid analysis, HPTLC allows for the parallel processing of multiple samples and standards on a single plate, which provides high throughput and cost-effectiveness. ijcpa.in The separation is based on the differential partitioning of lipid molecules between the stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent system). nih.govresearchgate.net For the analysis of fatty acids, including polyunsaturated fatty acids like this compound, the initial step often involves the separation of total lipids into classes. researchgate.net After separation, the lipid bands can be visualized using various reagents, such as primuline (B81338) or dichlorofluorescein, which fluoresce under UV light, allowing for densitometric quantification. nih.govsigmaaldrich.com

The primary strength of HPTLC in lipid research lies in its ability to perform robust class separation. researchgate.net While it may not resolve individual fatty acids within a class as effectively as gas chromatography (GC), it serves as an excellent preparatory and screening technique. researchgate.net Fractions corresponding to free fatty acids or specific lipid classes (e.g., triglycerides, phospholipids) containing this compound can be scraped from the plate and eluted for further, more detailed analysis by mass spectrometry (MS) or GC-MS. csic.escsic.es This hyphenation of HPTLC with MS combines the high-throughput separation of HPTLC with the detailed structural and quantitative power of mass spectrometry. csic.es

Recent advancements have focused on coupling HPTLC directly to MS via techniques like electrospray ionization (ESI) or desorption electrospray ionization (DESI), allowing for the direct identification of lipids from the plate. csic.escsic.es This approach has been used to identify various lipid species in complex biological samples, providing fingerprints and profiles that are crucial in comparative lipidomics. csic.esresearchgate.net

Table 1: Example HPTLC Systems for Lipid Class Separation

This table presents typical solvent systems and detection methods used in HPTLC for the separation of major lipid classes, which would be a preliminary step in isolating fractions containing this compound.

| Target Lipids | Stationary Phase | Mobile Phase (v/v/v/v) | Detection Method | Reference(s) |

| Neutral Lipids | HPTLC Silica Gel 60 | n-hexane / diethylether / acetic acid (63:18.5:1) | Primuline spray, UV densitometry | nih.gov |

| Phospholipids | HPTLC Silica Gel 60 | Chloroform / Methanol / Water (32.5:12.5:2) | Primuline spray, Ninhydrin for PE/PS | nih.govresearchgate.net |

| Polar Lipids | HPTLC Silica Gel 60 | Butanol / Acetic Acid / Water (4:1:5) | p-Anisaldehyde staining | researchgate.net |

| General Fatty Acids | RP-18 HPTLC Plate | Ethanol / Water (75:20) | Dichlorofluorescein (0.2% in ethanol) | sigmaaldrich.com |

Emerging Research Areas and Future Perspectives on Tetracosa 5,9,15 Trienoic Acid

Discovery and Characterization of Novel Biosynthetic Enzymes

The biosynthesis of tetracosa-5,9,15-trienoic acid is presumed to follow a pathway involving a series of desaturation and elongation steps, characteristic of other very-long-chain fatty acids (VLCFAs). However, the specific enzymes responsible for its synthesis have not yet been fully characterized. Research into the biosynthesis of structurally related NMIFA in marine invertebrates provides a foundational model for understanding the potential enzymatic players.

The synthesis of NMIFA is known to involve a set of fatty acyl desaturases (Fads) and elongases of very-long-chain fatty acids (Elovl) with distinct substrate specificities. mdpi.com In marine invertebrates, which are a rich source of NMIFA, the presence of various desaturases, including Δ5 and Δ9 desaturases, has been identified as crucial for the creation of the non-methylene-interrupted double bond system. mdpi.comresearchgate.net For instance, the biosynthesis of Δ5,9 NMI fatty acids in sponges is thought to involve specific Δ5 and Δ9 desaturases and elongases. researchgate.net

A study on the sea urchin Hemicentrotus pulcherrimus has provided significant insights into the enzymes that could be involved in the synthesis of precursors to this compound. This research identified and functionally characterized three fatty acid desaturases (FadsA, FadsC1, and FadsC2) and thirteen Elovl proteins. royalsocietypublishing.orgbohrium.com Functional analysis revealed that FadsA acts as a Δ5 desaturase and FadsC2 as a Δ8 desaturase. royalsocietypublishing.orgbohrium.com Crucially, the study demonstrated that the co-expression of FadsA and an Elovl6-like C enzyme could synthesize NMIFA such as 20:2Δ5,11 and 20:3Δ5,11,14 from C18 precursors. royalsocietypublishing.orgbohrium.com This provides a strong hypothetical pathway for the initial steps of this compound biosynthesis.

Future research will need to focus on identifying and characterizing the specific elongases that can further elongate these C20 and C22 NMIFA precursors to the C24 backbone of this compound. Additionally, the desaturase responsible for introducing the Δ15 double bond in this specific context needs to be identified. It is plausible that a desaturase with a broader substrate specificity or a novel desaturase is involved.

Table 1: Potential Enzymes in this compound Biosynthesis (Hypothetical)

| Enzyme Class | Specific Enzyme (Hypothesized) | Function in Biosynthesis |

| Desaturase | Δ9 Desaturase | Introduction of the first double bond at the Δ9 position of a saturated fatty acid precursor. |

| Elongase | Elovl-like | Elongation of the monounsaturated precursor. |

| Desaturase | Δ5 Desaturase | Introduction of the second double bond at the Δ5 position, creating a Δ5,9 NMI structure. |

| Elongase | Elovl-like | Further elongation of the C20/C22 NMI precursor to a C24 backbone. |

| Desaturase | Δ15 Desaturase | Introduction of the final double bond at the Δ15 position. |

Comprehensive Mapping of this compound-Specific Metabolic Networks

Once synthesized, this compound is integrated into the cellular lipidome, where it can be modified, catabolized, or incorporated into complex lipids. The comprehensive mapping of its specific metabolic network is a critical area for future research. Currently, knowledge is limited, and much can be inferred from the metabolism of other VLCFAs and NMIFA.

VLCFAs are known to be components of various cellular lipids, including phospholipids (B1166683) and sphingolipids, and can also act as precursors for lipid mediators. biomolther.org The metabolic fate of this compound likely involves its incorporation into cell membranes, where its unique structure could influence membrane properties such as fluidity and the formation of lipid microdomains. biomolther.org The non-methylene-interrupted structure is thought to confer a higher resistance to oxidation compared to methylene-interrupted PUFAs. researchgate.net

Research on other NMIFA has shown that they can be metabolized through partial β-oxidation. For example, sciadonic acid (20:3 Δ5,11,14) can be degraded in peroxisomes to produce linoleic acid (18:2 Δ9,12), demonstrating a pathway for converting these unusual fatty acids into essential fatty acids. nih.gov It is plausible that this compound could undergo similar metabolic remodeling.

Future studies employing advanced metabolomics and lipidomics approaches are necessary to trace the metabolic fate of this compound within the cell. This would involve identifying the complex lipids it is incorporated into, the enzymes responsible for its turnover, and any bioactive metabolites that are produced from it.

Elucidation of Undiscovered Cellular Signaling Pathways and Molecular Mechanisms

The biological roles and signaling pathways associated with most NMIFA, including this compound, are largely unknown. However, the unique structures of these molecules suggest they may have specific functions in cellular signaling.

VLCFAs, in general, are emerging as important regulators of cellular processes. They are not only structural components of membranes but are also involved in signaling cascades that affect cell survival and function. frontiersin.org For example, certain NMIFA have been shown to possess interesting biological activities, including anti-plasmodial and topoisomerase I inhibitory effects. nih.gov Furthermore, some dienoic NMIFA have demonstrated anti-diabetic effects by inhibiting glycogen (B147801) synthase kinase-3β (GSK-3β). digitellinc.com

The signaling functions of C24 PUFAs are an active area of investigation. In neutrophils, lactosylceramides containing C24 fatty acids are required for the activation of signaling pathways that lead to superoxide (B77818) production and cell migration. researchgate.net This highlights the importance of the long acyl chain in the formation of specific signaling platforms within the membrane. It is conceivable that this compound, when incorporated into complex lipids, could modulate similar signaling events.

Future research should focus on investigating the effects of this compound on various cellular processes, including inflammation, cell proliferation, and apoptosis. Identifying its molecular targets and the signaling pathways it modulates will be key to understanding its physiological significance.

Development of Advanced Bioengineering Approaches for Targeted Production or Modification of the Compound

The natural sources of this compound appear to be limited to certain marine invertebrates, making its large-scale production from these sources impractical. researchgate.net Therefore, developing bioengineering approaches for its targeted production in microbial or plant systems is a promising avenue for future research.

The metabolic engineering of oleaginous yeasts, such as Yarrowia lipolytica, has shown great potential for the production of unusual fatty acids. frontiersin.orgfrontiersin.org These yeasts can be genetically modified to express the necessary desaturases and elongases to create novel fatty acid profiles. For instance, the non-conventional oleaginous yeast Trichosporon oleaginosus has been engineered to produce non-native very long-chain polyunsaturated fatty acids. rsc.org

Similarly, oilseed crops like Camelina sativa are being explored as platforms for producing high-value oils with modified fatty acid compositions. frontiersin.org The successful production of other VLC-PUFAs in transgenic plants demonstrates the feasibility of this approach. oup.com The stepwise metabolic engineering of docosatrienoic acid (22:3n-3) in Brassica carinata provides a relevant example of how a biosynthetic pathway for a very-long-chain trienoic acid can be constructed in an oilseed crop. nih.gov

To produce this compound, a multi-gene engineering strategy would be required. This would involve the heterologous expression of the specific desaturases and elongases identified as being responsible for its biosynthesis. A key challenge will be to ensure the efficient flux of intermediates through the pathway and the accumulation of the final product in the desired form, such as in triacylglycerols in the seeds of oil crops.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.